Optalidon is a pharmaceutical compound that integrates the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination makes it useful in treating conditions such as tension headaches and insomnia. The compound is known for its effectiveness in alleviating pain while also promoting relaxation, making it a valuable option in various therapeutic settings .
Optalidon falls under the category of combination medications, specifically designed to address multiple symptoms associated with headaches and sleep disorders. It is classified as a central nervous system depressant due to its butalbarbital content, while caffeine serves as a stimulant that can counteract excessive sedation .
The synthesis of Optalidon involves several steps, primarily focusing on the individual synthesis of its components followed by their combination.
In industrial settings, spray-drying techniques are often employed to produce solid particulates of the aminopyrine-barbital complex. This method streamlines the processes of synthesis, drying, and agglomeration into a single step, enhancing the flowability and packing properties of the final product.
Optalidon has a complex molecular structure resulting from its constituent components. The molecular formula is for one part of the compound (butalbarbital), combined with (aminopyrine) and (caffeine).
Optalidon undergoes several chemical reactions:
These reactions are critical for understanding the stability and reactivity of Optalidon in pharmaceutical applications.
Optalidon acts through multiple mechanisms due to its composite nature:
This multifaceted action allows Optalidon to effectively manage symptoms associated with headaches and insomnia while balancing sedation with stimulation .
Relevant analyses indicate that these properties are crucial for determining optimal storage conditions and formulation strategies in pharmaceutical preparations .
Optalidon has several scientific uses:
Optalidon, primarily known as butalbital, is designated by the IUPAC name 5-(2-methylpropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione. This systematic nomenclature reflects its barbituric acid core (1,3-diazinane-2,4,6-trione) substituted with isobutyl (2-methylpropyl) and allyl (prop-2-en-1-yl) groups at the C5 position [1] [4]. The molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol [1] [9].
Stereochemically, Optalidon lacks chiral centers due to its symmetric C5 substituents and planar pyrimidinetrione ring. Thus, it exhibits no stereoisomers (e.g., enantiomers or diastereomers). This absence of stereogenic centers exempts it from R/S or E/Z descriptors, aligning with IUPAC Rule ST-1.1 for tetrahedral configurations [2] [5] [7]. The 2D structure and canonical SMILES (CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
) further confirm its non-chiral nature [1].
Computational analysis reveals key physicochemical properties influencing Optalidon’s pharmacokinetics:
Table 1: Computational Descriptors of Optalidon
Descriptor | Value | Pharmacological Relevance |
---|---|---|
XLogP3 | 1.7 | Moderate lipophilicity; favors blood-brain barrier penetration |
Hydrogen Bond Donors | 2 | Facilitates receptor binding |
Hydrogen Bond Acceptors | 3 | Enhances solubility and target engagement |
Topological Polar Surface Area (TPSA) | 75.3 Ų | Predicts moderate passive diffusion |
Rotatable Bonds | 4 | Indicates molecular flexibility |
Molar Refractivity | 58.0 | Correlates with dispersion forces in binding |
Optalidon’s bioavailability (20–45%) is predicted using Lipinski’s Rule of Five:
Optalidon is a short-intermediate-acting barbiturate that potentiates GABAergic neurotransmission. It binds the γ-aminobutyric acid type A (GABAA) receptor at a site distinct from benzodiazepines, enhancing GABA’s inhibitory effects [1] [3]. Mechanistically, it prolongs the open-state duration of chloride channels upon GABA binding, increasing chloride influx and neuronal hyperpolarization [1] [4].
Notably, Optalidon’s binding occurs at transmembrane β/α subunit interfaces in GABAA receptors, contrasting with benzodiazepines that target extracellular α/γ interfaces [3]. This induces conformational changes stabilizing the channel’s open state, reducing neuronal excitability. The resultant effects include sedation, anxiolysis, and anticonvulsant activity [1] [3].
Barbiturates are classified by duration of action. Optalidon’s intermediate half-life (35 hours) contrasts with long-acting agents like phenobarbital (100 hours) [9]. Key pharmacological differences include:
Table 2: Optalidon vs. Phenobarbital
Property | Optalidon (Butalbital) | Phenobarbital |
---|---|---|
Duration of Action | Intermediate (~35 hrs) | Long-acting (>100 hrs) |
Primary Clinical Use | Tension/migraine headaches | Seizure disorders |
GABAA Binding Sites | β/α subunit interfaces | Similar, but higher efficacy |
Receptor Subtype Selectivity | Broad | Broad |
Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₂H₁₂N₂O₃ |
Data sourced from [1] [3] [9].
Structurally, Optalidon’s allyl and isobutyl groups at C5 confer intermediate lipophilicity and onset time, whereas phenobarbital’s phenyl ring enhances stability and half-life. Both lack subtype selectivity, but phenobarbital exhibits higher efficacy in seizure control due to stronger receptor saturation [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7